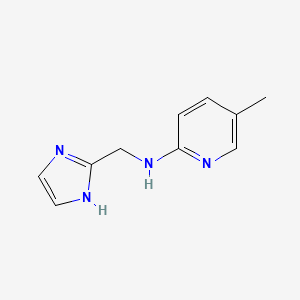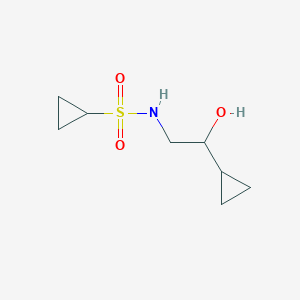![molecular formula C10H19N3O B7595028 2-Methyl-2-[(1-methylpyrazol-4-yl)methylamino]butan-1-ol](/img/structure/B7595028.png)
2-Methyl-2-[(1-methylpyrazol-4-yl)methylamino]butan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-2-[(1-methylpyrazol-4-yl)methylamino]butan-1-ol is a chemical compound that belongs to the family of beta-blockers. It is commonly used in scientific research to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 2-Methyl-2-[(1-methylpyrazol-4-yl)methylamino]butan-1-ol involves its binding to beta-adrenergic receptors, which are found in various tissues throughout the body. This binding inhibits the activation of the sympathetic nervous system, which is responsible for regulating heart rate, blood pressure, and other physiological processes. By inhibiting the sympathetic nervous system, this compound reduces heart rate and blood pressure, which can be beneficial in treating cardiovascular diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It reduces heart rate and blood pressure, which can be beneficial in treating hypertension and other cardiovascular diseases. It also has anti-inflammatory and anti-tumor effects, which may be useful in treating various types of cancer and other inflammatory conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-Methyl-2-[(1-methylpyrazol-4-yl)methylamino]butan-1-ol in lab experiments is its specificity for beta-adrenergic receptors. This allows researchers to study the effects of beta-blockers on various physiological processes without the interference of other signaling pathways. However, one limitation of using this compound is its potential for off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on 2-Methyl-2-[(1-methylpyrazol-4-yl)methylamino]butan-1-ol. One area of interest is its potential use in treating various types of cancer, particularly those that are resistant to traditional chemotherapy. Another area of interest is its potential use in treating cardiovascular diseases, such as heart failure and arrhythmias. Additionally, further studies are needed to investigate the potential off-target effects of this compound and to develop more specific beta-blockers for use in scientific research and clinical practice.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively used in scientific research to investigate its potential therapeutic applications. It has anti-inflammatory, anti-tumor, and anti-angiogenic effects, and has been studied for its potential use in treating various types of cancer and cardiovascular diseases. Its mechanism of action involves its binding to beta-adrenergic receptors, which inhibits the activation of the sympathetic nervous system. While it has advantages for use in lab experiments, it also has potential for off-target effects. Future research is needed to investigate its potential therapeutic applications and to develop more specific beta-blockers for use in scientific research and clinical practice.
Métodos De Síntesis
The synthesis of 2-Methyl-2-[(1-methylpyrazol-4-yl)methylamino]butan-1-ol involves the reaction of 2-methylbut-3-yn-2-ol with 1-methyl-4-(chloromethyl)pyrazole in the presence of a base such as sodium hydroxide. The reaction yields this compound as a white solid with a melting point of 109-111°C.
Aplicaciones Científicas De Investigación
2-Methyl-2-[(1-methylpyrazol-4-yl)methylamino]butan-1-ol has been extensively used in scientific research to investigate its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic effects. It has also been studied for its potential use in treating cardiovascular diseases, such as hypertension and heart failure.
Propiedades
IUPAC Name |
2-methyl-2-[(1-methylpyrazol-4-yl)methylamino]butan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O/c1-4-10(2,8-14)11-5-9-6-12-13(3)7-9/h6-7,11,14H,4-5,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODLXIBTZTHYMHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(CO)NCC1=CN(N=C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-methyl-N-[(1-methylimidazol-2-yl)methyl]azepane-2-carboxamide](/img/structure/B7594949.png)
![2-(methylamino)-N-[2-(1H-1,2,4-triazol-5-yl)ethyl]pyridine-3-carboxamide](/img/structure/B7594969.png)
![5-methyl-N-[2-(1H-1,2,4-triazol-5-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B7594974.png)
![2,5-dimethyl-4-[2-(1H-1,2,4-triazol-5-yl)ethylsulfamoyl]furan-3-carboxylic acid](/img/structure/B7594979.png)
![2-[4-[2-(1H-1,2,4-triazol-5-yl)ethylsulfamoyl]phenyl]acetic acid](/img/structure/B7594989.png)
![cyclopropyl-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]methanone](/img/structure/B7594992.png)
![3-[1-[[5-(Hydroxymethyl)furan-2-yl]methylamino]ethyl]phenol](/img/structure/B7595000.png)
![2-methyl-5-[2-(1H-1,2,4-triazol-5-yl)ethylsulfamoyl]benzoic acid](/img/structure/B7595001.png)
![2-[Cyclopropylsulfonyl(methyl)amino]-2-methylpropanoic acid](/img/structure/B7595011.png)

![4-[[[3-(Methoxymethyl)pyrrolidine-1-carbonyl]amino]methyl]benzoic acid](/img/structure/B7595023.png)
![(2S,3S)-2-[[3-(methoxymethyl)pyrrolidine-1-carbonyl]amino]-3-methylpentanoic acid](/img/structure/B7595036.png)
![5-chloro-6-(ethylamino)-N-[(1-methylpyrazol-4-yl)methyl]pyridine-3-sulfonamide](/img/structure/B7595038.png)